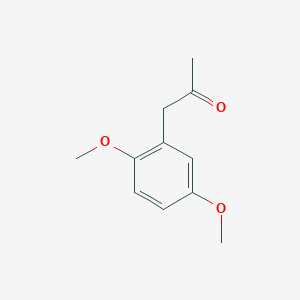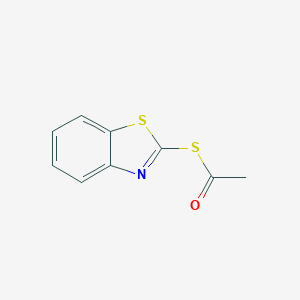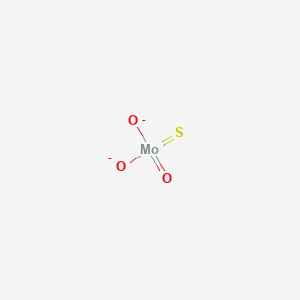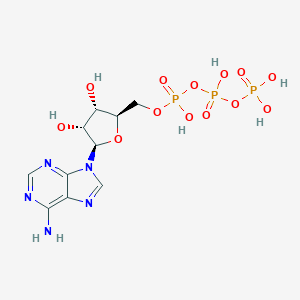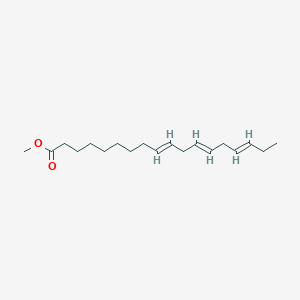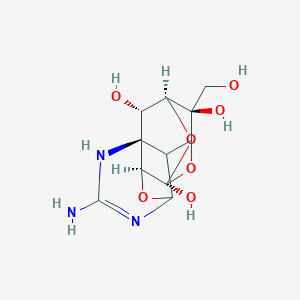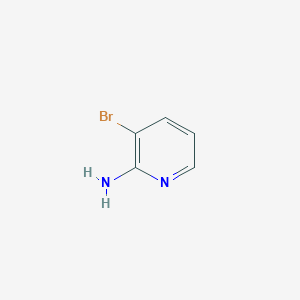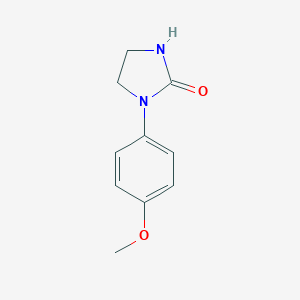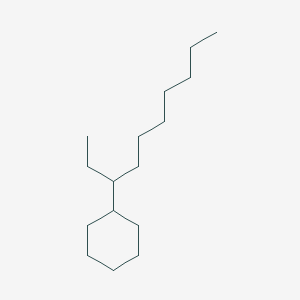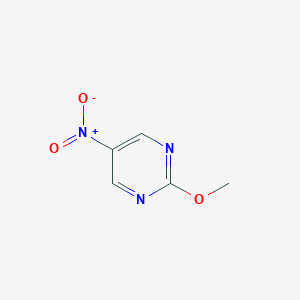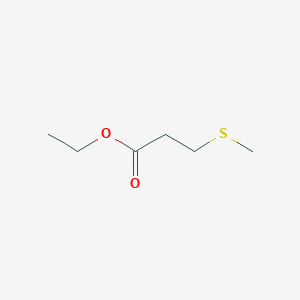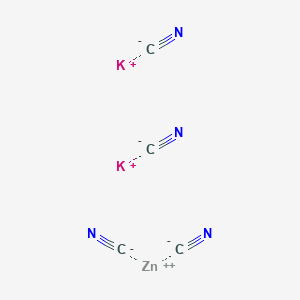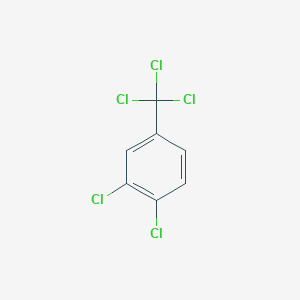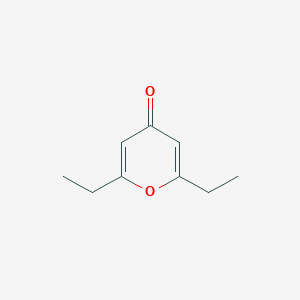
2,6-diethyl-4H-Pyran-4-one
Vue d'ensemble
Description
2,6-Dimethyl-4H-Pyran-4-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H8O2 and a molecular weight of 124.1372 .
Synthesis Analysis
While specific synthesis methods for 2,6-diethyl-4H-Pyran-4-one were not found, there are reports of the transesterification reaction of 3,5-diester-γ-pyrone yielding similar compounds .Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-4H-Pyran-4-one is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phosgene reacts with 2,6-dimethyl-4H-pyran-4-one at room temperature to yield 2,6-bis(4′-chloro-2′,6′-dimethylphenyl)-4H-pyran-4-one and 2-(4′-chloro-2′,6′-dimethylphenyl)-6-methyl-4H-pyran-4-one .Physical And Chemical Properties Analysis
2,6-Dimethyl-4H-Pyran-4-one is a white to beige crystalline powder or crystals . It has a melting point of 133-137 °C and a boiling point of 248-250 °C .Applications De Recherche Scientifique
Synthesis and Ultrasound Irradiation : The synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates under ultrasound irradiation shows the utility of 4H-pyran derivatives in organic synthesis with advantages such as shorter reaction times and high yields (Ni, Song, Yan, Song, & Zhong, 2010).
Podands of 4H-Pyran-4-ones : The preparation of new derivatives of 3,5-disubstituted 4H-Pyran-4-one podands highlights their potential in the synthesis of complex organic molecules (Shahrisa & Banaei, 2000).
Biocatalysis in Synthesis : A biocatalytic method has been developed for the construction of 2-amino-4H-pyrans, demonstrating the enzyme-initiated one-pot reaction and its potential in drug development, especially for antitumor activities (Yang et al., 2020).
One-Pot Synthesis of 2-Amino-4H-Pyrans : Demonstrating a simple synthesis method for 2-Amino-4H-pyrans, this research underlines their importance in various applications including as intermediates in organic synthesis and pharmaceuticals (Zonouzi, Kazemi, & Nezamabadi, 2006).
Synthesis of Substituted Phenols : Research on the synthesis of various substituted phenols from pyranone precursors like 4H-pyran-4-one indicates its utility in the preparation of complex organic compounds (Marshall, Cable, & Botting, 2009).
Microwave-Assisted Catalytic Synthesis : The synthesis of 4-Oxo-4H-pyran-2,6-dicarboxylic acid under microwave irradiation exemplifies the application of 4H-pyran derivatives in green chemistry and catalysis (Zhao Xiang-kui, 2009).
Pharmacological and Biological Applications : The development of functionalized 4H-pyrans and pyran-annulated heterocycles for biological and pharmacological applications using urea as a catalyst demonstrates the medicinal and pharmacological relevance of these compounds (Brahmachari & Banerjee, 2014).
Safety And Hazards
Propriétés
IUPAC Name |
2,6-diethylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-8-5-7(10)6-9(4-2)11-8/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPFWAOQDKOPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C=C(O1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-diethyl-4H-Pyran-4-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


